molecular formula C8H10O B045693 4-Ethylphenol CAS No. 123-07-9

4-Ethylphenol

Número de catálogo B045693
Número CAS: 123-07-9
Peso molecular: 122.16 g/mol
Clave InChI: HXDOZKJGKXYMEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Ethylphenol (4-EP) is a para-substituted phenolic compound. It is one of the important aroma compounds in red wine. The aroma associated with 4-EP in red wine has been described as ‘horsy’, ‘leather’, ‘medicinal’, ‘smoky’, ‘barnyard’, ‘animal’ and ‘sweaty saddle’-like .


Synthesis Analysis

4-EP is biosynthesized in two steps from p-coumaric acid. Decarboxylation gives 4-vinylphenol as catalyzed by the enzyme cinnamate decarboxylase. 4-Vinylphenol is further reduced to 4-ethylphenol by the enzyme vinyl phenol reductase . Production of 4-EP from p-coumaric acid in synthetic media utilizing several yeast species associated with wine production has been reported .


Molecular Structure Analysis

The molecular formula of 4-Ethylphenol is C8H10O . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The process of formation of such tumors is generally thought to be caused by the clonal amplification of a single abnormal cell caused by a somatic genetic mutation or chromosomal abnormality . The reaction thermochemistry data, gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography Data are available .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethylphenol include a boiling point of 209.8±9.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, and enthalpy of vaporization of 46.4±3.0 kJ/mol .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

4-Ethylphenol (4-EP) is a gut-microbiome-derived metabolite that has been shown to modulate neurological health and function . It has been associated with an anxiety phenotype in autistic individuals . The primary target of 4-EP is the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

4-EP interacts with its targets, primarily the Estrogen receptor, and induces changes in gene expression. This interaction results in modulations in neurological health and function . High blood concentrations of host-modified 4-EP, 4-ethylphenol sulfate (4EPS), are associated with an anxiety phenotype in autistic individuals .

Biochemical Pathways

4-EP is derived from the catabolism of the aromatic amino acids phenylalanine and tyrosine by certain gut microbiota . In Rhodococcus, 4-EP is degraded via the meta-cleavage of 4-ethylcatechol, a process initiated by a two-component alkylphenol hydroxylase .

Pharmacokinetics

The mechanisms by which 4-EP enters host circulation, how it is transported in the body, how it is metabolized and excreted, and the way it exerts its effects are still being studied . Increased intestinal permeability, common in autistic individuals, potentially explains the increased flux of 4-EP and/or 4EPS across the gut epithelium and the Blood Brain Barrier (BBB) . Kidney dysfunction, another complication observed in autistic individuals, impacts the clearance of 4-EP and its derivatives from circulation .

Result of Action

The accumulation of 4EPS in the brain of mice affects connectivity between subregions, particularly those linked to anxiety . Data on the presence or quantity of 4-ep and/or 4eps in human brains, irrespective of neurological status, is currently lacking .

Action Environment

The penetrative ability of 4-EP is dependent on its form at the BBB and its physicochemical similarity to endogenous metabolites with dedicated active transport mechanisms across the BBB . Environmental factors such as pH, ethanol, and sucrose concentration can affect the growth and fermentation capacity of the industrial strain of Saccharomyces cerevisiae PE-2, which produces 4-EP .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Direcciones Futuras

Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .

Propiedades

IUPAC Name

4-ethylphenol
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InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3
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InChI Key

HXDOZKJGKXYMEW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)O
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
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Related CAS

152399-67-2, 19277-91-9 (hydrochloride salt)
Record name Poly(p-ethylphenol)
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DSSTOX Substance ID

DTXSID4021977
Record name 4-Ethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

Liquid, Colorless or white solid; Yellows upon exposure to light; [HSDB], Solid, Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odour
Record name Phenol, 4-ethyl-
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Record name p-Ethylphenol
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Boiling Point

217.9 °C, 218.00 to 219.00 °C. @ 760.00 mm Hg
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Flash Point

104 °C, 219 °F (104 °C) (Open Cup)
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE, In water, 4.90X10+3 mg/l at 25 °C, slightly soluble in water; soluble in oils, very soluble (in ethanol)
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Density

1.011 @ 20 °C
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Vapor Pressure

0.03 [mmHg], 0.0372 mm Hg at 25 °C.
Record name 4-Ethylphenol
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Mechanism of Action

THE MIN INHIBITORY CONCN (MIC) OF 4-ETHYLPHENOL AGAINST ESCHERICHIA COLI WAS 695 UG/ML. 4-ETHYLPHENOL CAUSES AN INCR IN THE PERMEABILITY OF THE CELL MEMBRANE TO MOLECULES SMALLER THAN TRICARBOXYLIC ACID CYCLE INTERMEDIATES, RESULTING IN AN APPARENT UNCOUPLING EFFECT.
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Product Name

4-Ethylphenol

Color/Form

COLORLESS OR WHITE NEEDLES; TEND TO YELLOW ON EXPOSURE TO LIGHT

CAS RN

123-07-9, 29471-88-3
Record name 4-Ethylphenol
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Melting Point

46 °C, 44.00 to 46.00 °C. @ 760.00 mm Hg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What sensory characteristics are associated with 4-ethylphenol in wine?

A1: 4-Ethylphenol is primarily associated with undesirable "off-flavors" in wine, often described as "horsy", "barnyard", "smoky", and "medicinal" []. These aromas can significantly impact the sensory perception and consumer acceptance of wine. []

Q2: Does the presence of other compounds in wine affect the perception of 4-ethylphenol?

A3: Yes, research suggests that acetic acid can have a masking effect on the perception of 4-ethylphenol []. This means that the presence of acetic acid might make it more difficult to detect the characteristic off-flavors of 4-ethylphenol.

Q3: Which microorganisms are primarily responsible for the production of 4-ethylphenol in wine?

A4: Yeasts belonging to the genera Dekkera and Brettanomyces are the main culprits behind 4-ethylphenol formation in wine [, , ]. These yeasts possess enzymes that convert hydroxycinnamic acids, naturally present in grapes and wine, into volatile phenols like 4-ethylphenol. [, , ]

Q4: Can other microorganisms contribute to 4-ethylphenol production in wine or similar products?

A5: Yes, although less common, certain strains of Lactic Acid Bacteria (LAB), particularly some Lactobacillus species, have been found to produce 4-ethylphenol from p-coumaric acid [, ]. This production is influenced by sugar concentration and appears more pronounced at lower glucose levels []. Additionally, Lactobacillus pentosus has been identified as a source of 4-ethylphenol in alperujo, a paste generated during olive oil extraction [].

Q5: How do these microorganisms produce 4-ethylphenol?

A6: The production occurs through a two-step enzymatic pathway. First, the enzyme cinnamate decarboxylase (CD) converts p-coumaric acid into 4-vinylphenol. Then, vinylphenol reductase (VR) reduces 4-vinylphenol to 4-ethylphenol [, ].

Q6: Does the fermentation medium influence 4-ethylphenol production by Dekkera/Brettanomyces?

A7: Yes, studies show that the production of 4-ethylphenol by Dekkera bruxellensis varies depending on the fermentation medium []. For instance, higher concentrations of 4-ethylphenol were observed in molasses compared to sugarcane juice when these substrates were used for fermentation.

Q7: Are there strategies to control or prevent 4-ethylphenol formation in wine?

A7: Several approaches are used to mitigate 4-ethylphenol formation:

Q8: What factors influence the efficacy of these control measures?

A8: Factors such as the strain of Dekkera/Brettanomyces, the initial yeast population, the wine's ethanol content, pH, temperature, and nutrient availability can all affect the success of prevention and remediation strategies.

Q9: What is known about the environmental impact and degradation of 4-ethylphenol?

A9: Although widely studied in the context of food and beverage production, the environmental fate and ecotoxicological effects of 4-ethylphenol require further investigation. Research on its degradation pathways in natural environments and its potential impact on ecosystems is needed to develop strategies for responsible waste management and minimize potential negative consequences.

Q10: How is 4-ethylphenol typically measured in wine and other matrices?

A10: Several analytical techniques are used to quantify 4-ethylphenol:

    Q11: What are the challenges in analyzing 4-ethylphenol?

    A11: Accurately quantifying 4-ethylphenol in complex matrices like wine can be challenging due to its low concentration, the presence of interfering compounds, and potential losses during sample preparation. Therefore, robust and validated analytical methods are essential for reliable measurements.

    Q12: Are there any known enzymes involved in the degradation of 4-ethylphenol?

    A12: Yes, several bacterial enzymes are known to participate in 4-ethylphenol degradation:

      Q13: How do the structural features of 4-ethylphenol influence its interaction with these enzymes?

      A15: The presence and position of the ethyl group on the phenol ring play a crucial role in substrate recognition and binding to enzymes like 4EPMH and VAO []. Modifications to this alkyl substituent can significantly affect enzyme kinetics and the stereochemistry of the reaction products.

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